![molecular formula C8H15N B13539614 (S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)
(S)-Bicyclo[2.2.2]octan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Bicyclo[222]octan-2-amine is a bicyclic amine with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Bicyclo[2.2.2]octan-2-amine typically involves the use of starting materials such as bicyclo[2.2.2]octane derivatives. One common method is the reduction of quinuclidone, which can be achieved using reducing agents like lithium aluminum hydride. Another approach involves the catalytic hydrogenation of bicyclo[2.2.2]oct-2-en-1-one in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of (2S)-Bicyclo[2.2.2]octan-2-amine may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-Bicyclo[2.2.2]octan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.2.2]octane derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
(2S)-Bicyclo[2.2.2]octan-2-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2S)-Bicyclo[2.2.2]octan-2-amine exerts its effects involves its interaction with various molecular targets. As a nucleophile, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers. Its rigid bicyclic structure also allows it to act as a ligand, binding to metal ions and other molecular targets in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Another bicyclic amine with a similar structure but different chemical properties.
Tropane: A bicyclic compound with a different carbon framework and distinct biological activity.
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
Uniqueness
(2S)-Bicyclo[2.2.2]octan-2-amine is unique due to its specific stereochemistry and rigid bicyclic structure, which impart distinct reactivity and stability. Its ability to act as both a nucleophile and a ligand makes it versatile in various chemical and biological applications .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(2S)-bicyclo[2.2.2]octan-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2/t6?,7?,8-/m0/s1 |
InChI Key |
MCLJDHWIDXKUBS-RRQHEKLDSA-N |
Isomeric SMILES |
C1CC2CCC1C[C@@H]2N |
Canonical SMILES |
C1CC2CCC1CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



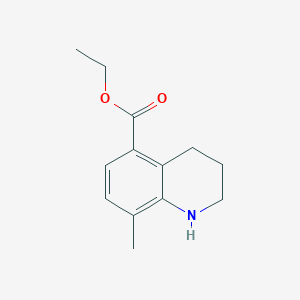
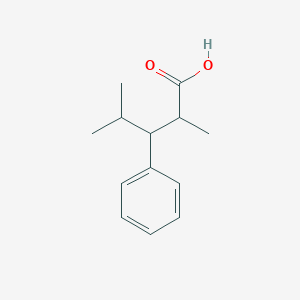
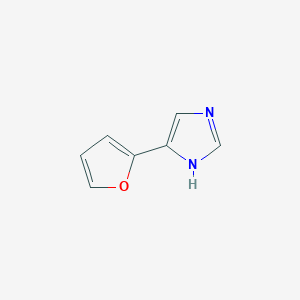
![(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13539554.png)
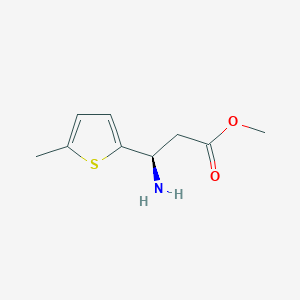
![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)
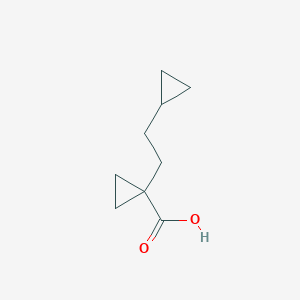
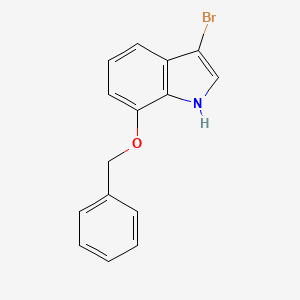
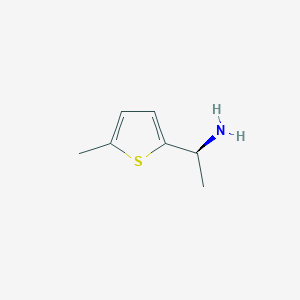
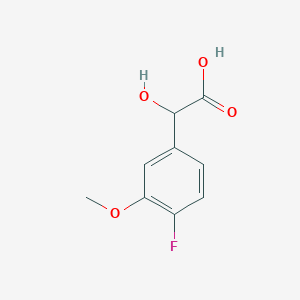
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)


